N-(2-chlorobenzyl)-2-((4-(2-(cyclopropylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Description
N-(2-chlorobenzyl)-2-((4-(2-(cyclopropylamino)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H19ClN4O3S and its molecular weight is 406.89. The purity is usually 95%.
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Scientific Research Applications
Structural Insights
Research has shown interest in the crystal structures of compounds with similar frameworks to the chemical , revealing insights into their conformation and intramolecular interactions. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have highlighted their folded conformation and the stabilizing role of intramolecular hydrogen bonds (Subasri et al., 2016). These structural characteristics are crucial for understanding the reactivity and interaction of similar compounds with biological targets.
Synthetic Applications
The synthetic versatility of thioureido-acetamides and related compounds has been extensively explored. These compounds serve as precursors for various heterocyclic syntheses, demonstrating excellent atom economy in one-pot cascade reactions (Schmeyers & Kaupp, 2002). Such synthetic methodologies are essential for developing new chemical entities with potential therapeutic applications.
Biological Activities
While direct studies on the specific compound might be limited, research on structurally related compounds provides valuable insights into potential biological activities. For instance, investigations into the biological activities of classical antifolates and their analogues have identified significant anticancer properties (Gangjee et al., 2005). These findings suggest that compounds with similar molecular scaffolds could be explored for their antitumor efficacy.
Properties
IUPAC Name |
2-[2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S/c19-14-4-2-1-3-11(14)9-20-17(26)10-27-18-22-13(8-16(25)23-18)7-15(24)21-12-5-6-12/h1-4,8,12H,5-7,9-10H2,(H,20,26)(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUOWGQYTGZYOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC(=O)NC(=N2)SCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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